

# Application Notes: Spin Dyeing of Synthetic Fibers with Pigment Red 166

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## Compound of Interest

Compound Name: *Pigment Red 166*

Cat. No.: *B1436591*

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## Introduction

Spin dyeing, also known as solution dyeing or mass dyeing, is a coloration technique where a pigment is incorporated into the polymer melt before the extrusion of synthetic fibers.[1][2] This method produces integrally colored fibers with exceptional color fastness properties, as the color becomes a part of the fiber itself. **Pigment Red 166** (C.I. 20730) is a high-performance disazo condensation pigment that is particularly well-suited for this process due to its excellent thermal stability and resistance properties.[3][4][5] It provides a clean, yellowish shade of red and is a preferred choice for coloring various polymers, including those used in textile fibers.[3][6]

## Key Properties and Advantages of **Pigment Red 166** in Spin Dyeing

**Pigment Red 166** is highly recommended for spin dyeing applications due to a combination of critical performance characteristics:

- **High Thermal Stability:** The spin dyeing of synthetic polymers like polyester occurs at high temperatures (e.g., >260°C).[2] **Pigment Red 166** exhibits excellent heat resistance, withstanding temperatures up to 300°C in polymers like HDPE, which is crucial to prevent color degradation during the melt spinning process.[6][7][8][9]
- **Excellent Light Fastness:** Fibers colored with **Pigment Red 166** demonstrate outstanding resistance to fading upon exposure to light, achieving a rating of 7-8 on the Blue Wool scale. [4][5][7][9][10] This ensures the longevity of the color in the final textile products.

- **Superior Migration Resistance:** It is almost completely fast to bleeding in plasticized PVC and shows outstanding migration resistance in other polymers.[3][5] This means the pigment will not leach out of the fiber, preventing color transfer to other materials.
- **Chemical Resistance:** The pigment performs well in both acidic and alkaline conditions, ensuring color stability during subsequent finishing processes and end-use.[3][4][7][8][9]
- **Good Dispersibility:** For a uniform and consistent color in the final fiber, the pigment must be evenly dispersed within the polymer matrix.[10][11] **Pigment Red 166** can be effectively dispersed, typically via a masterbatch, to avoid agglomerates that could lead to fiber breakage during spinning.[12]

### Suitable Synthetic Fibers

**Pigment Red 166** is broadly applicable for the spin dyeing of a variety of synthetic fibers. Its primary applications include:

- **Polyolefins:** Polypropylene (PP) and Polyethylene (PE).[3][4]
- **Polyester (PET):** A major application area due to the pigment's high heat stability.[2]
- **Polyamide (PA)**
- **Polyacrylonitrile (PAN)**[6][7][8]
- **Polyvinyl Chloride (PVC)**[3][4]

## Quantitative Data Summary

The performance characteristics of **Pigment Red 166** are summarized in the table below. These properties make it a robust choice for high-demand applications, including automotive textiles and high-quality apparel.

Property	Value / Rating	Source(s)
Chemical Class	Disazo Condensation	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
C.I. Name	Pigment Red 166	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[9]</a>
C.I. Number	20730	<a href="#">[7]</a> <a href="#">[9]</a>
CAS Number	3905-19-9	<a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[9]</a>
Heat Resistance (°C)	290 - 300 °C	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Light Fastness (Full Shade)	7 - 8 (on 1-8 scale)	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[9]</a>
Migration Resistance	5 (on 1-5 scale)	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[7]</a>
Acid Resistance	5 (on 1-5 scale)	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Alkali Resistance	5 (on 1-5 scale)	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Oil Absorption ( g/100g )	40 - 60	<a href="#">[4]</a> <a href="#">[9]</a>
Density (g/cm³)	1.50 - 1.57	<a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[9]</a> <a href="#">[13]</a>

## Experimental Protocols

### Protocol 1: Preparation of Pigment Red 166 Masterbatch for Polyester (PET)

Objective: To create a concentrated pigment masterbatch for efficient and uniform dispersion in the polymer melt during spin dyeing. A masterbatch is a concentrate where pigments are dispersed at a high concentration in a carrier resin.[\[11\]](#)[\[14\]](#)

Materials & Equipment:

- **Pigment Red 166** powder
- Carrier Resin (e.g., PET compatible co-polymer or a low-molecular-weight polyethylene wax)
- Dispersing Agent (e.g., stearate or wax-based dispersant)
- High-speed mixer

- Twin-screw extruder with a pelletizer

#### Methodology:

- Pre-Drying: Dry the carrier resin pellets at 120-140°C for 4-6 hours to remove any residual moisture. Moisture can cause degradation and processing issues.
- Formulation: Weigh the components according to the desired formulation. A typical formulation might be:
  - **Pigment Red 166**: 20-40%
  - Carrier Resin: 55-75%
  - Dispersing Agent: 1-5%
- High-Speed Mixing: Add the carrier resin, dispersing agent, and **Pigment Red 166** to a high-speed mixer. Mix for 5-10 minutes until a homogenous powder blend is achieved.
- Melt Compounding: Feed the blend into a twin-screw extruder. The extruder's temperature profile should be set to melt the carrier resin without degrading the pigment. A typical profile for a PET carrier would start at 240°C and increase to 270°C.
- Extrusion and Pelletizing: The molten, colored polymer is extruded through a die into strands, which are then cooled in a water bath and cut into pellets by a pelletizer.
- Quality Control: The resulting masterbatch pellets should be checked for color consistency and pigment dispersion quality using microscopy.

## Protocol 2: Spin Dyeing of Polyester (PET) Fibers

Objective: To produce colored PET fibers using the prepared **Pigment Red 166** masterbatch.

#### Materials & Equipment:

- Dried Polyester (PET) pellets (fiber grade)
- Dried **Pigment Red 166** Masterbatch pellets (from Protocol 1)

- Gravimetric blender or feeder
- Single-screw fiber extrusion line with a spin pack and spinneret
- Quenching (air cooling) system
- Drawing and winding equipment

#### Methodology:

- **Polymer Drying:** Dry the PET pellets thoroughly for 4-6 hours at 160-180°C to reduce moisture content to below 50 ppm. This is critical to prevent hydrolytic degradation of the polyester during melting.
- **Dosing:** Using a gravimetric blender, accurately mix the dried PET pellets with the **Pigment Red 166** masterbatch pellets. The loading level (let-down ratio) typically ranges from 0.5% to 4% masterbatch, depending on the desired color depth.
- **Melt Extrusion:** Feed the polymer/masterbatch mixture into the extruder. The temperature profile for PET fiber spinning is typically set between 270°C and 290°C.<sup>[2]</sup> The screw rotation speed should be optimized to ensure homogenous melting and mixing.
- **Melt Filtration & Spinning:** The homogenized colored polymer melt is passed through a spin pack, which contains fine mesh filters to remove any remaining agglomerates or impurities. The melt is then forced through the tiny holes of a spinneret to form continuous filaments.
- **Quenching:** The extruded filaments are rapidly cooled by a controlled flow of air in a quenching chamber. This solidifies the fibers and sets their initial molecular orientation.
- **Drawing & Winding:** The solidified filaments are then drawn (stretched) between sets of godet rollers running at different speeds. This process aligns the polymer chains, significantly increasing the fiber's tenacity and strength. The final colored yarn is then wound onto bobbins.
- **Characterization:** The final fiber should be tested for color consistency (spectrophotometry), tensile strength, elongation, and color fastness to washing and light.



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